- Hydrogenation and Transfer Hydrogenation Promoted by Tethered Ru-S Complexes: From Cooperative Dihydrogen Activation to Hydride Abstraction/Proton Release from Dihydrogen Surrogates, Chemistry - A European Journal, 2016, 22(29), 10009-10016

Cas no 92-81-9 (9,10-Dihydroacridine)

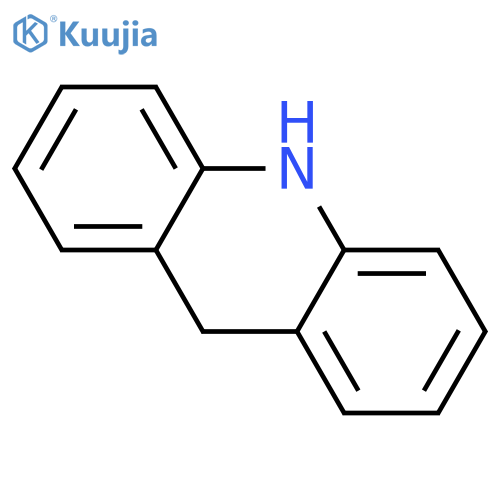

9,10-Dihydroacridine structure

Produktname:9,10-Dihydroacridine

9,10-Dihydroacridine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Acridine, 9,10-dihydro-

- 9,10-DIHYDROACRIDINE

- 9,10-Dihydro-acridine

- ACRIDAN

- acridan acid

- Acridane

- Acridine,9,10-dihydro

- Carbazine

- EINECS 202-192-3

- 9-Aza-9,10-dihydroanthracene

- NSC 41239

- ITV7RA4Y9P

- HJCUTNIGJHJGCF-UHFFFAOYSA-N

- Q63408668

- 9,10-dihydroacridin

- 9,10 dihydroacridine

- Acridine,10-dihydro-

- 9,10-Dihydroacridine #

- WLN: T C666 BM IHJ

- 9,10-Dihydroacridine, AldrichCPR

- NSC41239

- Acridine, 9,10-dihydro- (9CI)

- BDBM50012868

- 9,10-Dihydroacridine (ACI)

- Acridan (6CI, 7CI, 8CI)

- D90359

- CHEMBL304205

- SCHEMBL183367

- AKOS006272322

- DTXSID4073887

- UNII-ITV7RA4Y9P

- NS00039490

- NSC-41239

- MFCD00022256

- D5058

- Acridine, 9,10-dihydro-(9CI)

- DB-095727

- CS-0187293

- SY056562

- AI3-09022

- DTXCID9048776

- 92-81-9

- LS-14187

- 9,10-Dihydroacridine

-

- MDL: MFCD00022256

- Inchi: 1S/C13H11N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8,14H,9H2

- InChI-Schlüssel: HJCUTNIGJHJGCF-UHFFFAOYSA-N

- Lächelt: C1C=C2NC3C(CC2=CC=1)=CC=CC=3

Berechnete Eigenschaften

- Genaue Masse: 181.08900

- Monoisotopenmasse: 181.089

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 0

- Komplexität: 181

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 3.5

- Topologische Polaroberfläche: 12

Experimentelle Eigenschaften

- Farbe/Form: No data available

- Dichte: 1.117±0.06 g/cm3 (20 ºC 760 Torr),

- Schmelzpunkt: 168.0 to 172.0 deg-C

- Siedepunkt: 348°C(lit.)

- Flammpunkt: 164.2±17.8 °C

- Brechungsindex: 1.6118 (estimate)

- Löslichkeit: Fast unlöslich (0,012 g/l) (25°C),

- PSA: 12.03000

- LogP: 3.47240

- λ max: 280(lit.)

9,10-Dihydroacridine Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:warning

- Gefahrenhinweis: H303-H315-H319

- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312

- Code der Gefahrenkategorie: 53

- Sicherheitshinweise: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein

- RTECS:AR6950000

- Lagerzustand:Lagern bei 4° C, bessere Lagerung bei -4° C

9,10-Dihydroacridine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A646651-25g |

9,10-Dihydroacridine |

92-81-9 | 98% | 25g |

$239.0 | 2024-05-30 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY056562-5g |

9,10-Dihydroacridine |

92-81-9 | ≥98% | 5g |

¥191.0 | 2023-09-15 | |

| eNovation Chemicals LLC | Y1291695-25g |

Acridine, 9,10-dihydro- |

92-81-9 | 98% | 25g |

$180 | 2024-06-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X81765-5g |

9,10-Dihydroacridine |

92-81-9 | 98% | 5g |

¥1138.0 | 2023-09-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EQ705-1g |

9,10-Dihydroacridine |

92-81-9 | 98.0%(GC) | 1g |

¥575.0 | 2022-06-10 | |

| TRC | D448863-250mg |

9,10-Dihydroacridine |

92-81-9 | 250mg |

$69.00 | 2023-05-18 | ||

| TRC | D448863-500mg |

9,10-Dihydroacridine |

92-81-9 | 500mg |

$110.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | Y1291695-10g |

Acridine, 9,10-dihydro- |

92-81-9 | 98% | 10g |

$245 | 2023-05-17 | |

| Chemenu | CM362208-25g |

9,10-dihydroacridine |

92-81-9 | 95%+ | 25g |

$260 | 2024-07-20 | |

| eNovation Chemicals LLC | D634226-5g |

9,10-Dihydroacridine |

92-81-9 | 97% | 5g |

$460 | 2024-06-05 |

9,10-Dihydroacridine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Ruthenium(1+), [(1,2,3,4,5,6-η)-2,2′′,4,4′′,6,6′′-hexamethyl[1,1′:3′,1′′-terphen… Solvents: Toluene ; 1 min, 5 bar, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Gold , Titania Solvents: Toluene ; 2.5 h, 2 MPa, 60 °C

Referenz

- An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts, Journal of the American Chemical Society, 2012, 134(42), 17592-17598

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Formic acid , Triethylamine Catalysts: Potassium iodide , Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Dichloromethane ; 12 h, 40 °C; 40 °C → rt

1.2 Reagents: Potassium hydroxide Solvents: Water ; basified, rt

1.2 Reagents: Potassium hydroxide Solvents: Water ; basified, rt

Referenz

- The Remarkable Effect of a Simple Ion: Iodide-Promoted Transfer Hydrogenation of Heteroaromatics, Chemistry - A European Journal, 2012, 18(31), 9525-9529

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Bis(2,3,5,6-tetrafluorophenyl)(2,4,6-trimethylphenyl)borane Solvents: Toluene-d8 ; 17 h, 4 atm, 105 °C

Referenz

- Catalytic Hydrogenation with Frustrated Lewis Pairs: Selectivity Achieved by Size-Exclusion Design of Lewis Acids, Chemistry - A European Journal, 2012, 18(2), 574-585

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Boron trifluoride etherate , Sodium cyanoborohydride Solvents: Tetrahydrofuran

Referenz

- Reduction of quinolines to 1,2,3,4-tetrahydro derivatives employing a combination of NaCNBH3 and BF3.OEt2, Tetrahedron, 1996, 52(5), 1631-6

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Sodium , 15-Crown-5 Solvents: Tetrahydrofuran ; 5 min, 0 °C

1.2 Reagents: Isopropanol Solvents: Tetrahydrofuran ; 5 min, 0 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Isopropanol Solvents: Tetrahydrofuran ; 5 min, 0 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

Referenz

- A Practical and Chemoselective Ammonia-Free Birch Reduction, Organic Letters, 2018, 20(12), 3439-3442

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: 2458074-41-2 Solvents: 2-Methyltetrahydrofuran ; 4 bar, rt → 80 °C; 19 h, 80 °C

Referenz

- Hydrogenation/dehydrogenation of N-heterocycles catalyzed by ruthenium complexes based on multimodal proton-responsive CNN(H) pincer ligands, Dalton Transactions, 2020, 49(28), 9583-9587

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Hantzsch ester Catalysts: Boric acid (H3BO3) Solvents: 1,2-Dichloroethane ; 7 h, 60 °C

Referenz

- Boric acid catalyzed chemoselective reduction of quinolines, Organic & Biomolecular Chemistry, 2020, 18(6), 1214-1220

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Tris(pentafluorophenyl)borane Solvents: Benzene ; 10 min, 4 bar, 80 °C

Referenz

- Microwave-assisted FLP-catalyzed hydrogenations, Dalton Transactions, 2016, 45(14), 6124-6128

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Trimethylamineborane , Trifluoroacetic acid Solvents: Water ; 3 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Referenz

- Metal-Free Hydrogenation of N-Heterocycles with Trimethylamine Borane and TFA in Aqueous Solution, Advanced Synthesis & Catalysis, 2022, 364(21), 3664-3669

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Chloro[5-[1-[(4-methoxyphenyl)imino-κN]ethyl]-1,3-benzodioxol-4-yl-κC][(1,2,3,4,… , Chloro[6-[1-[(4-methoxyphenyl)imino-κN]ethyl]-1,3-benzodioxol-5-yl-κC][(1,2,3,4,… Solvents: 2,2,2-Trifluoroethanol ; 3 h, 1 atm, rt

Referenz

- Robust cyclometallated Ir(III) catalysts for the homogeneous hydrogenation of N-heterocycles under mild conditions, Chemical Communications (Cambridge, 2013, 49(63), 7052-7054

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Copper Solvents: Isopropanol ; 13 h, 50 bar, 80 °C

Referenz

- Cu nanoparticles embedded on reticular chitosan-derived N-doped carbon: Application to the catalytic hydrogenation of alkenes, alkynes and N-heteroarenes, Molecular Catalysis, 2022, 519,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Formic acid , Triethylamine Catalysts: Gold Solvents: Toluene ; rt; 26 h, 100 °C

Referenz

- Unsupported Nanoporous Gold-Catalyzed Chemoselective Reduction of Quinolines Using Formic Acid as a Hydrogen Source, ChemistrySelect, 2019, 4(21), 6572-6577

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Cobalt oxide (Co3O4) Solvents: Methanol ; 96 h, 120 °C

Referenz

- Cobalt Encapsulated in N-Doped Graphene Layers: An Efficient and Stable Catalyst for Hydrogenation of Quinoline Compounds, ACS Catalysis, 2016, 6(9), 5816-5822

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: N-Hexadecyl-2-pyridinemethanamine (complexes with ruthenium) Solvents: Isopropanol ; 8 h, 1 MPa, 80 °C

Referenz

- Electronic Effect in a Ruthenium Catalyst Designed in Nanoporous N-Functionalized Carbon for Efficient Hydrogenation of Heteroarenes, ACS Applied Materials & Interfaces, 2020, 12(47), 52668-52677

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Pinacolborane Catalysts: Boron(1+), (1,4-diazabicyclo[2.2.2]octane-κN1)[2,3-dimethyl-2,3-butanediolato(2-… Solvents: (Trifluoromethyl)benzene ; 1 h, rt

Referenz

- Taking the F out of FLP: Simple Lewis Acid-Base Pairs for Mild Reductions with Neutral Boranes via Borenium Ion Catalysis, Journal of the American Chemical Society, 2012, 134(42), 17384-17387

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide , Phosphorus Solvents: Dimethyl sulfoxide , Water ; 3 h, 100 °C

Referenz

- Reduction of Acridine and 9-Chloroacridine with Red Phosphorus in the KOH/DMSO System, Doklady Chemistry, 2019, 487(1), 177-179

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: tert-Butanol , 1,3-Dimethyl-2-imidazolidinone , Sodium Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referenz

- Birch Reduction of Arenes Using Sodium Dispersion and DMI under Mild Conditions, Chemistry Letters, 2022, 51(1), 38-40

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide , Hydrogen Catalysts: Cobalt(2+), (acetonitrile)[3,7-bis[2-(diphenylphosphino-κP)ethyl]octahydro-1,5-d… Solvents: Isopropanol ; 48 h, 30 bar, 100 °C

Referenz

- Homogeneous hydrogenation with a cobalt/tetraphosphine catalyst: a superior hydride donor for polar double bonds and N-heteroarenes, Journal of the American Chemical Society, 2019, 141(51), 20424-20433

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Diboronic acid Solvents: Water ; 10 min, 80 °C

Referenz

- Metal-Free Hydrogen Atom Transfer from Water: Expeditious Hydrogenation of N-Heterocycles Mediated by Diboronic Acid, Chemistry - A European Journal, 2016, 22(48), 17151-17155

9,10-Dihydroacridine Preparation Products

9,10-Dihydroacridine Verwandte Literatur

-

Iryna Hladka,Dmytro Volyniuk,Oleksandr Bezvikonnyi,Vasyl Kinzhybalo,Tamara J. Bednarchuk,Yan Danyliv,Roman Lytvyn,Algirdas Lazauskas,Juozas V. Grazulevicius J. Mater. Chem. C 2018 6 13179

-

Tingcong Jiang,Yuchao Liu,Zhongjie Ren,Shouke Yan Polym. Chem. 2020 11 1555

-

Micha? Mońka,Illia E. Serdiuk,Karol Kozakiewicz,Estera Hoffman,Jan Szumilas,Aleksander Kubicki,Soo Young Park,Piotr Bojarski J. Mater. Chem. C 2022 10 7925

-

Naveen Masimukku,Dalius Gudeika,Dmytro Volyniuk,Oleksandr Bezvikonnyi,Jurate Simokaitiene,Vitaly Matulis,Dmitry Lyakhov,Volodymyr Azovskyi,Juozas Vidas Gra?ulevi?ius Phys. Chem. Chem. Phys. 2022 24 5070

-

Shantonu Roy,Sudip Karmakar,Imtiaj Mondal,Koushik Naskar,Writhabrata Sarkar,Indubhusan Deb Chem. Commun. 2023 59 9074

92-81-9 (9,10-Dihydroacridine) Verwandte Produkte

- 1365938-54-0(1-cyclopropyl-3-methyl-1H-pyrazol-4-amine)

- 2284278-93-7(N-(cyanomethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide)

- 941929-69-7(3-chloro-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)

- 2138253-51-5(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine)

- 2229490-38-2((1-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-2,2-difluorocyclopropyl)methanamine)

- 2304442-66-6(Flonicamid-D2)

- 2460739-27-7(rac-tert-butyl (3R,4S)-3-bromo-4-ethylpyrrolidine-1-carboxylate, trans)

- 1537884-23-3(2-(oxetan-3-yl)-octahydropyrrolo3,4-cpyrrole)

- 1021069-61-3(2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide)

- 2361937-41-7(3-Amino-5-(3-bromo-4-iodophenyl)pyrazole)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:92-81-9)9,10-Dihydroacridine

Reinheit:99%/99%

Menge:25g/100g

Preis ($):215.0/859.0